6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine
Overview
Description
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a phenylethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine typically involves multiple steps. One common method includes the alkylation of 3,5-dimethylpyrazole with a suitable alkylating agent, followed by the condensation with a pyrimidine derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran and bases such as potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes like proliferation and apoptosis . The pathways involved may include the inhibition of cyclin-dependent kinases and glycogen synthase kinase .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in various chemical reactions.
Pyrazolo[3,4-d]pyrimidine: A related compound with similar biological activities, particularly in kinase inhibition.
1,3-Dimethylpyrazole: Another pyrazole derivative with applications in coordination chemistry.
Uniqueness
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine is unique due to its combination of a pyrazole ring, a pyrimidine ring, and a phenylethylideneamino group
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-12-10-13(2)24(23-12)18-11-17(19-15(4)20-18)22-21-14(3)16-8-6-5-7-9-16/h5-11H,1-4H3,(H,19,20,22)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUXFOVZOMYNRP-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NN=C(C)C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)N/N=C(\C)/C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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